

An In-depth Technical Guide to 7-Bromo-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 7-bromo-1H-indole-3-carbaldehyde

Cat. No.: B111221

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **7-bromo-1H-indole-3-carbaldehyde** (CAS No. 115666-21-2), a key heterocyclic building block in medicinal chemistry and materials science. This document details its physicochemical properties, spectroscopic data, a reliable synthesis protocol, reactivity, and potential applications, with a focus on providing practical information for laboratory use.

Physicochemical and Spectroscopic Data

While experimental spectroscopic data for **7-bromo-1H-indole-3-carbaldehyde** is not readily available in the public domain, the following tables summarize its known physicochemical properties and predicted NMR data based on analogous compounds.

Table 1: Physicochemical Properties of **7-Bromo-1H-indole-3-carbaldehyde**

Property	Value	Source
CAS Number	115666-21-2	[1]
Molecular Formula	C ₉ H ₆ BrNO	[1]
Molecular Weight	224.05 g/mol	[1]
Appearance	Expected to be a solid	-
Melting Point	Data not available. For reference, the melting point of the isomeric 6-bromo-1H-indole-3-carbaldehyde is 202-203 °C.	-
Boiling Point	Data not available	-
Solubility	Soluble in organic solvents such as ethanol, dichloromethane, and dimethylformamide; limited solubility in water.	[2]

Table 2: Predicted Spectroscopic Data for **7-Bromo-1H-indole-3-carbaldehyde**

Note: The following NMR data is predicted based on known spectra of similar indole-3-carbaldehyde derivatives. Experimental verification is recommended.

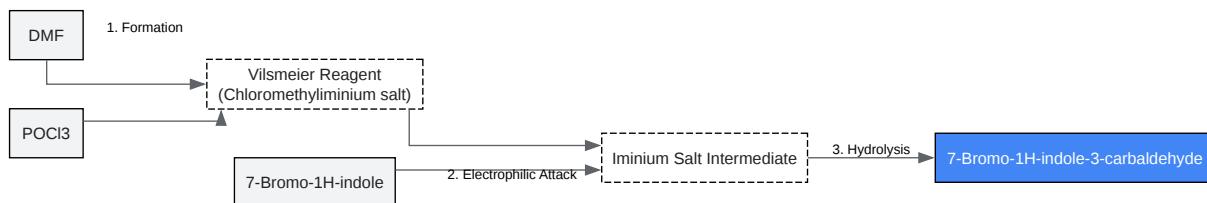
¹ H NMR (Predicted)	Chemical Shift (ppm)	Multiplicity	Protons
Aldehyde Proton	~9.9 - 10.1	Singlet	1H
Indole NH	~12.0 - 12.5	Broad Singlet	1H
Aromatic Protons	~7.0 - 8.5	Multiplets	4H

¹³ C NMR (Predicted)	Chemical Shift (ppm)
Aldehyde Carbonyl	~185
Aromatic Carbons	~110 - 140
C-Br Carbon	~115

Synthesis of 7-Bromo-1H-indole-3-carbaldehyde

The most common and efficient method for the synthesis of indole-3-carbaldehydes is the Vilsmeier-Haack reaction. This reaction introduces a formyl group at the electron-rich C3 position of the indole ring. The following is a detailed experimental protocol for the synthesis of **7-bromo-1H-indole-3-carbaldehyde** starting from 7-bromo-1H-indole.

Experimental Protocol: Vilsmeier-Haack Formylation of 7-Bromo-1H-indole


Materials:

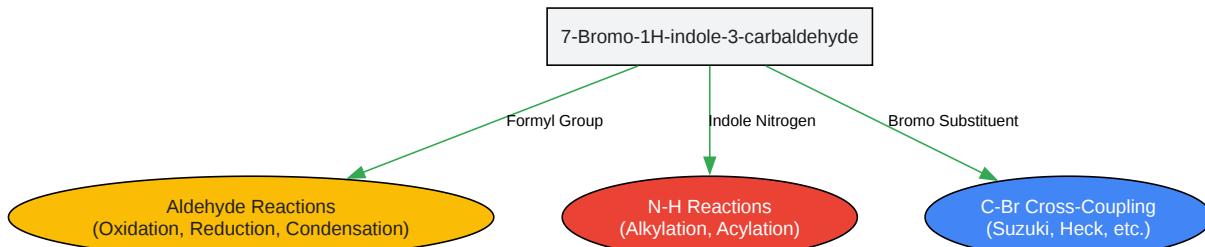
- 7-Bromo-1H-indole
- Anhydrous N,N-Dimethylformamide (DMF)
- Phosphorus oxychloride (POCl₃)
- Sodium carbonate (Na₂CO₃) or Sodium hydroxide (NaOH) solution
- Ice
- Ethyl acetate
- Brine
- Anhydrous sodium sulfate (Na₂SO₄)
- Round-bottom flask
- Dropping funnel

- Magnetic stirrer
- Ice bath

Procedure:

- Preparation of the Vilsmeier Reagent: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, place anhydrous DMF. Cool the flask in an ice bath to 0-5 °C. Slowly add phosphorus oxychloride (1.2 equivalents) dropwise to the DMF with continuous stirring. The Vilsmeier reagent, a chloromethyliminium salt, will form in situ. Maintain the temperature below 10 °C during the addition.
- Reaction with 7-Bromo-1H-indole: Dissolve 7-bromo-1H-indole (1 equivalent) in a minimal amount of anhydrous DMF. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0-5 °C.
- Reaction Progression: After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- Work-up: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice. This will hydrolyze the intermediate iminium salt.
- Neutralization: Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium carbonate or a dilute solution of sodium hydroxide until the pH is basic. A precipitate of the crude product should form.
- Isolation and Purification: Collect the solid product by vacuum filtration and wash it thoroughly with water. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield pure **7-bromo-1H-indole-3-carbaldehyde**. Dry the purified product under vacuum.

[Click to download full resolution via product page](#)


Caption: Synthesis of **7-bromo-1H-indole-3-carbaldehyde** via the Vilsmeier-Haack reaction.

Reactivity and Potential Applications

7-Bromo-1H-indole-3-carbaldehyde is a versatile intermediate due to the presence of three reactive sites: the aldehyde group, the indole NH group, and the C-Br bond on the benzene ring.

Reactivity:

- **Aldehyde Group:** The formyl group can undergo various classical aldehyde reactions, including oxidation to a carboxylic acid, reduction to an alcohol, and condensation reactions with amines and active methylene compounds to form Schiff bases, chalcones, and other derivatives.[2]
- **Indole N-H:** The nitrogen atom can be alkylated or acylated to introduce further diversity.
- **C-Br Bond:** The bromine atom can participate in cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of a wide range of substituents at the 7-position of the indole core.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 7-Bromo-1H-indole-3-carbaldehyde | C9H6BrNO | CID 14059148 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Buy 2-bromo-1H-indole-3-carbaldehyde (EVT-319951) | 119910-45-1 [evitachem.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 7-Bromo-1H-indole-3-carbaldehyde]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b111221#7-bromo-1h-indole-3-carbaldehyde-cas-number-115666-21-2>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com